molecular formula C18H16N4O4S B11017435 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B11017435
M. Wt: 384.4 g/mol
InChI Key: DJRFTFWBPHYGBV-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a methoxybenzyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the thiadiazole intermediate.

    Formation of the Nitrobenzamide Moiety: The final step involves the acylation of the thiadiazole intermediate with 2-methyl-3-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide: Has a different substitution pattern on the benzamide moiety, potentially leading to variations in its properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C18H16N4O4S/c1-11-13(7-5-8-14(11)22(24)25)17(23)19-18-21-20-16(27-18)10-12-6-3-4-9-15(12)26-2/h3-9H,10H2,1-2H3,(H,19,21,23)

InChI Key

DJRFTFWBPHYGBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC

Origin of Product

United States

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